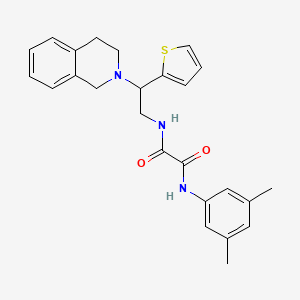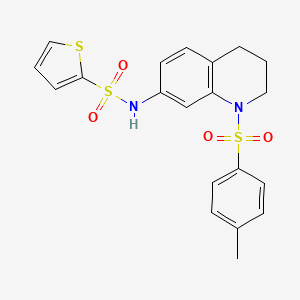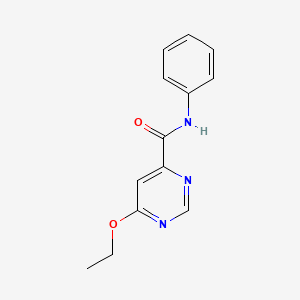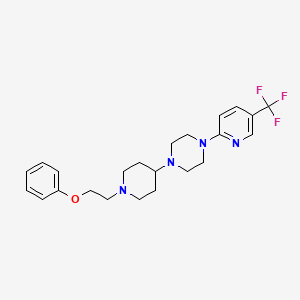![molecular formula C11H16N6O2S B2825682 4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide CAS No. 343376-17-0](/img/structure/B2825682.png)
4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide” is a chemical compound with the CAS Number: 343376-17-0. It has a molecular weight of 296.35 and its IUPAC name is 4-[5-(dimethylamino)-1H-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N6O2S/c1-15(2)11-12-13-14-17(11)9-5-7-10(8-6-9)20(18,19)16(3)4/h5-8H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 296.35 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Applications De Recherche Scientifique
Molecular Docking and Cyclooxygenase Inhibition Studies
A study on the synthesis and crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, explored its molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. The compound demonstrated no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 enzymes, highlighting the specificity required in drug design for therapeutic applications Al-Hourani et al., 2016.
Antifungal Activity of Novel Compounds
Another study focused on the use of 4-Toluenesulfonamide for synthesizing novel triazepines, pyrimidines, and azoles, demonstrating good antifungal activity. This research indicates the potential of derivatives for developing new antifungal agents Khodairy, Ali, & El-wassimy, 2016.
Synthesis and Characterization of Sulfonamide Derivatives
The synthesis and characterization of new Schiff bases of sulfa drugs, derived from sulfamethoxazole (S1)/sulfisoxazole (S2) and substituted salicylaldehyde, were explored for their effects on enzyme activities. The study provided insights into the interaction of these compounds with various enzymes, suggesting potential therapeutic applications Alyar et al., 2019.
Application in Cell Growth and Drug Sensitivity Assays
The development of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using various tumor cell lines highlights the utility of tetrazolium compounds in biomedical research. This assay facilitates the evaluation of cell proliferation and the effectiveness of pharmacological agents in a laboratory setting Cory et al., 1991.
Enantioselective Synthesis of Metabolites
Research into the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, OPC-31260, via lipase-catalyzed transesterification, underscores the importance of chiral chemistry in drug development and pharmacokinetics. This approach allows for the precise synthesis of drug metabolites, which is crucial for understanding drug action and optimizing therapeutic efficacy Matsubara et al., 2000.
Development of Fluorescent Molecular Probes
The synthesis and characterization of new fluorescent solvatochromic dyes, incorporating a "push-pull" electron transfer system, for the development of ultrasensitive fluorescent molecular probes, illustrate the potential of such compounds in biological imaging and molecular diagnostics. These probes can be used to study cellular processes and monitor the interactions of biological molecules in real-time Diwu et al., 1997.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(dimethylamino)tetrazol-1-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-15(2)11-12-13-14-17(11)9-5-7-10(8-6-9)20(18,19)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKYQPRSPZIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2825599.png)
![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
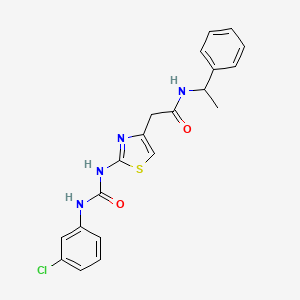
![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)
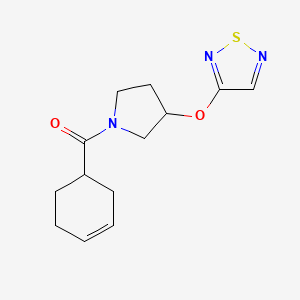
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)
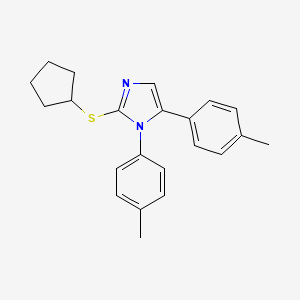
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)
